molecular formula C17H14N2O2S2 B5719459 N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)

N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)

Cat. No. B5719459
M. Wt: 342.4 g/mol
InChI Key: BPRHQNWGBPOKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide), also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiophene family, which is a group of compounds that are widely used in the synthesis of organic materials.

Mechanism of Action

The mechanism of action of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have demonstrated that N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) can inhibit the proliferation of cancer cells, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide). One area of interest is the development of new synthetic methods for N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) and related compounds, which could lead to the discovery of novel materials with unique properties. Another area of interest is the investigation of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)'s potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) and to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) involves the reaction between 2-methyl-1,4-phenylenediamine and 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been used as a building block for the synthesis of conjugated polymers, which have applications in the development of organic electronic devices such as solar cells and light-emitting diodes.

properties

IUPAC Name

N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHQNWGBPOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide

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